molecular formula C15H21NO2 B13709277 ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate

ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate

Cat. No.: B13709277
M. Wt: 247.33 g/mol
InChI Key: BYEZHOYFNCKPCQ-FPLPWBNLSA-N
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Description

Ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate is a synthetic organic compound featuring a propenoate ester backbone substituted with a 4-amino-3,5-diethylphenyl group.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate

InChI

InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7-

InChI Key

BYEZHOYFNCKPCQ-FPLPWBNLSA-N

Isomeric SMILES

CCC1=CC(=CC(=C1N)CC)/C=C\C(=O)OCC

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC

Origin of Product

United States

Biological Activity

Ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on diverse research findings, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has a unique structure characterized by an ethyl ester group and a substituted phenyl ring. The Z configuration of the double bond influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The amino group in the structure can participate in hydrogen bonding, which may enhance its binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro and in vivo. Its structural components may modulate inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases.

Antioxidant Properties

Studies suggest that the compound possesses antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage associated with various diseases.

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological profiles:

Compound NameStructureBiological ActivityReference
Ethyl 4-amino-3-chlorobut-2-enoateContains chlorineModerate antitumor effects
Ethyl 4-amino-3-bromobut-2-enoateContains bromineLower anti-inflammatory activity
Ethyl 3-(4-methylphenyl)prop-2-enoateMethyl substitutionAntioxidant properties

Case Studies

  • Antitumor Efficacy : A study involving cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways.
  • Anti-inflammatory Response : In an animal model of arthritis, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to the prop-2-enoate ester family, which includes derivatives with varying substituents. Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Prop-2-enoate Derivatives
Compound Name Key Substituents Biological Activity Pharmacokinetics Source
Ethyl (Z)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate 4-amino-3,5-diethylphenyl Hypothesized enzyme inhibition Moderate lipophilicity* N/A
Ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate (Compound 2, ) 3,5-diphenyl, pyrrole ring Strong AChE and α-glycosidase inhibition Good druglikeness, favorable ADME
Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate () Pyridinyl, cyano, methyl ester Intermediate for β-heteroaryl amino acids Not reported
Fluorinated prop-2-enoates (e.g., 2-[ethyl(undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate, ) Fluorinated sulfonyl groups Likely surfactants or industrial additives High persistence*
3,6'-Disinapoyl sucrose () Sucrose core, hydroxy/methoxy Antioxidant, pharmacological uses High solubility

*Inferred from substituent chemistry.

Key Observations :

  • Amino vs.
  • Diethyl Phenyl vs.
  • Ester Backbone : The ethyl ester moiety is shared with compounds in and , suggesting similar metabolic pathways (e.g., esterase-mediated hydrolysis).

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The amino group may form intermolecular hydrogen bonds (as per ’s graph-set analysis), influencing crystal packing or solubility .

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